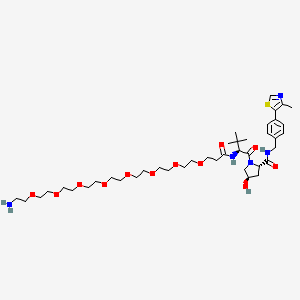
(S,R,S)-AHPC-PEG8-Amine, HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R,S)-AHPC-PEG8-Amine, HCl is a compound used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine for reactivity with a carboxyl group on the target ligand .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG8-Amine, HCl involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The general synthetic route includes:
Protection of the amine group: The amine group is protected using a suitable protecting group to prevent unwanted reactions.
Coupling of the PEG linker: The protected amine is then coupled with a PEG linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amine group: The protecting group is removed to expose the amine group.
Coupling with the VHL ligand: The exposed amine group is then coupled with the VHL ligand using a suitable coupling reagent.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
(S,R,S)-AHPC-PEG8-Amine, HCl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while reduction of carbonyl groups can yield alcohols .
科学研究应用
(S,R,S)-AHPC-PEG8-Amine, HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
作用机制
The mechanism of action of (S,R,S)-AHPC-PEG8-Amine, HCl involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PEG linker provides flexibility and enhances the solubility of the compound, while the amine group allows for conjugation with various target ligands .
相似化合物的比较
Similar Compounds
- (S,R,S)-AHPC-PEG6-Amine, HCl
- (S,R,S)-AHPC-PEG3-Amine, HCl
- (S,R,S)-AHPC-PEG2-Amine, HCl
Uniqueness
(S,R,S)-AHPC-PEG8-Amine, HCl is unique due to its longer PEG linker, which provides greater flexibility and solubility compared to shorter PEG linkers. This can enhance the efficacy of PROTACs by improving their ability to recruit the VHL protein and degrade target proteins .
属性
分子式 |
C41H67N5O12S |
|---|---|
分子量 |
854.1 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H67N5O12S/c1-31-37(59-30-44-31)33-7-5-32(6-8-33)28-43-39(49)35-27-34(47)29-46(35)40(50)38(41(2,3)4)45-36(48)9-11-51-13-15-53-17-19-55-21-23-57-25-26-58-24-22-56-20-18-54-16-14-52-12-10-42/h5-8,30,34-35,38,47H,9-29,42H2,1-4H3,(H,43,49)(H,45,48)/t34-,35+,38-/m1/s1 |
InChI 键 |
QBMXZBMYNFVZQF-HVZZUKLHSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


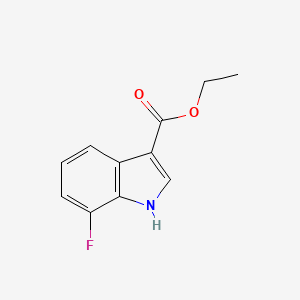

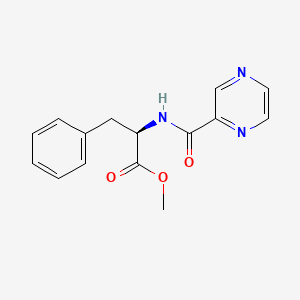
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
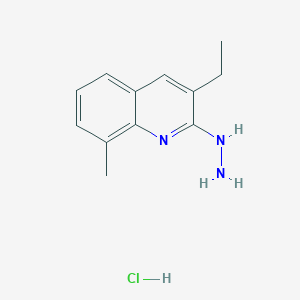
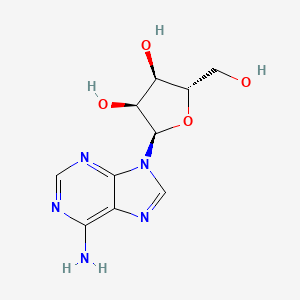
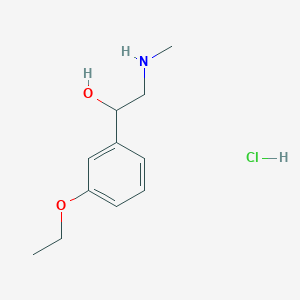
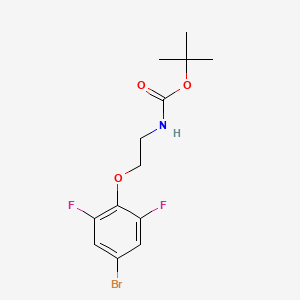
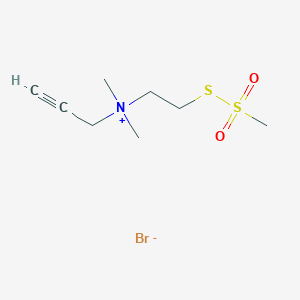
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)
![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

